molecular formula C9H17ClSi B3392583 (6-Chlorohex-1-yn-1-yl)trimethylsilane CAS No. 113964-33-3

(6-Chlorohex-1-yn-1-yl)trimethylsilane

Cat. No. B3392583
CAS RN: 113964-33-3
M. Wt: 188.77 g/mol
InChI Key: CZAWKVDCACQTOM-UHFFFAOYSA-N
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Description

“(6-Chlorohex-1-yn-1-yl)trimethylsilane” is a chemical compound with the molecular formula C9H17ClSi . It has a molecular weight of 188.77 g/mol . The IUPAC name for this compound is 6-chlorohex-1-ynyl (trimethyl)silane .


Synthesis Analysis

The synthesis of “(6-Chlorohex-1-yn-1-yl)trimethylsilane” involves a multi-step reaction . The first stage involves the reaction of trimethylsilylacetylene with n-butyllithium in tetrahydrofuran at 0℃ for 0.5h under an inert atmosphere . The second stage involves the addition of 1-chloro 4-iodobutane in tetrahydrofuran at 20℃ for 12h .


Molecular Structure Analysis

The InChI code for “(6-Chlorohex-1-yn-1-yl)trimethylsilane” is 1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 . The Canonical SMILES for this compound is CSi©C#CCCCCCl .


Physical And Chemical Properties Analysis

“(6-Chlorohex-1-yn-1-yl)trimethylsilane” has a molecular weight of 188.77 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 188.0788048 g/mol . The topological polar surface area is 0 Ų . The compound has a complexity of 155 .

Scientific Research Applications

Intermetal Dielectrics in Microelectronics

Trimethylsilane-based materials, including variants like (6-Chlorohex-1-yn-1-yl)trimethylsilane, are significant in the fabrication of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These materials are crucial in developing low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced microelectronic devices (Loboda, 1999).

Chemical Synthesis and Organic Chemistry

In organic chemistry, compounds like (6-Chlorohex-1-yn-1-yl)trimethylsilane are used in various synthetic applications. For instance, the reaction involving 6-trimethylsilylhex-1-en-5-yne demonstrates its utility in forming compounds like trimethylsilylmethylenecyclopentane, showcasing its versatility in synthesizing cyclic compounds (Miller & Negishi, 1984).

Material Science and Nanotechnology

In material science, trimethylsilane-based compounds are used to synthesize various novel materials. For instance, unsymmetrically substituted pyrene derivatives were synthesized using (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane as a key precursor. Such derivatives have potential applications in developing new materials with unique properties (Sato et al., 2011).

Organometallic Chemistry

In organometallic chemistry, the study of reactions involving trimethylsilane derivatives has contributed to understanding reaction mechanisms and bonding in organometallic compounds. For example, research on the interaction of "bare" Co+ cations with ω-silyl-substituted alkane nitriles has provided insights into bond activation and reaction selectivity, enhancing the understanding of metal-mediated chemical processes (Hornung et al., 1997).

Polymer Chemistry

Trimethylsilane derivatives are also important in polymer chemistry. Studies on the polymerization of 2,2,6-trimethyl-6-alkyl(aryl)-1-oxa-2,6-disilacyclohexanes, for example, have contributed to the development of new polymers and understanding of polymerization mechanisms (Andrianov et al., 1971).

properties

IUPAC Name

6-chlorohex-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAWKVDCACQTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chlorohex-1-yn-1-yl)trimethylsilane

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-chlorohex-1-yne (100 mL, 94.6 g, 0.82 mol) in anhydrous Et2O (500 mL) at −78° C., n-butyllithium (2.5 M in hexane, 360 mL, 0.90 mol) was added over 40 minutes. The resulting mixture was stirred for 30 minutes at −78° C. Chlorotrimethylsilane (125 mL, 1.0 mol) was then added. The mixture was allowed to warm to room temperature and stirred for 16 h. The reaction mixture was carefully quenched with saturated aqueous NH4Cl (300 mL) at room temperature and extracted with Et2O (2×200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford the title compound (144 g, yield 93%). 1H NMR (DMSO-d6, 400 MHz): δ 3.65 (t, 2H), 2.25 (t, 2H), 1.82-1.75 (m, 2H), 1.58-1.51 (m, 2H), 0.12 (s, 9H).
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100 mL
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500 mL
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125 mL
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93%

Synthesis routes and methods III

Procedure details

A solution of trimethylsilylacetylene (4.9 g., Aldrich) in dry tetrahydrofuran (40 ml.) was stirred at 0° under a current of nitrogen and n-butyllithium (31.25 ml. of 1.6M solution in hexane) was added dropwise. The solution was stirred for 30 minutes and a solution of 1-chloro-4-iodobutane (10.9 g.) in dry tetrahydrofuran (30 ml.) was added. The reaction mixture was allowed to warm to 20° and stirred for 18 hours. The mixture was poured into water and the aqueous mixture was extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo. 6-Chloro-1-trimethylsilylhex-1-yne was obtained as a yellow liquid and was used without further purification.
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4.9 g
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40 mL
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10.9 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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